Pyridine

Catalog No.
S581120
CAS No.
110-86-1
M.F
C5H5N
M. Wt
79.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine

CAS Number

110-86-1

Product Name

Pyridine

IUPAC Name

pyridine

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Miscible with water @ 20 °C
Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids.
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

monopyridine phosphate, pyridine, pyridine cyanate, pyridine dinitrate, pyridine diphosphate, pyridine disulfate, pyridine hydride, pyridine hydride (2:1), pyridine hydrochloride, pyridine ion (1-), hydrogen, pyridine ion (1-), lithium salt, pyridine ion (1-), potassium salt, pyridine ion (1-), sodium salt, pyridine ion (2+), pyridine monohydrate, pyridine monophosphate, pyridine monosulfate, pyridine nitrate, pyridine perbromate, 82Br-labeled, pyridine perchlorate, pyridine perchlorate, 2H-labeled, pyridine phosphate, pyridine phosphate (2:1), pyridine sulfate, pyridine sulfate (2:1), pyridine, hydrogen bromide, pyridine, hydrogen fluoride, pyridine, hydrogen iodide

Canonical SMILES

C1=CC=NC=C1

As a Solvent

Pyridine is a versatile solvent widely used in organic chemistry due to its several favorable characteristics 3: .

  • Polarity: Its polarity allows it to dissolve various polar and non-polar compounds, making it suitable for a wide range of reactions.
  • Basicity: Its weak basicity enables it to act as a mild base for deprotonation reactions and neutralize acidic components.
  • Relatively unreactive: It exhibits low reactivity towards many reagents, minimizing unwanted side reactions during experiments.

These properties make pyridine a solvent of choice for various reactions, including:

  • Acylation and dehydrochlorination: Pyridine acts as a base in these reactions, facilitating the removal of leaving groups and promoting product formation 3: .
  • Knoevenagel condensations: Pyridine acts as a base catalyst in these reactions, promoting the formation of carbon-carbon double bonds between aldehydes and ketones with active methylene compounds 3: .
  • Esterifications and acylations: Pyridine activates carboxylic acid derivatives by accepting a proton, enhancing their reactivity towards alcohols and amines 4: .

As a Building Block for New Molecules

Pyridine serves as a fundamental building block for the synthesis of diverse molecules with unique properties, finding applications in various research areas 1: :

  • Drug Discovery: Pyridine derivatives are frequently employed in the development of new drugs due to their ability to bind to specific biological targets and modulate their activity 5: . Examples include anti-cancer agents, antivirals, and antibacterials 2: .
  • Functional Nanomaterials: Pyridine derivatives can be incorporated into the design of functional nanomaterials with specific properties, such as electrical conductivity, magnetism, and catalytic activity 2: .
  • Organometallic Chemistry: Pyridine acts as a ligand, forming coordinate bonds with metal atoms in organometallic complexes. These complexes play a crucial role in various catalytic reactions and materials science applications 2: .

As a Research Tool

Beyond its role as a solvent and building block, pyridine also serves as a valuable research tool in various scientific fields:

  • Asymmetric Catalysis: Pyridine derivatives are employed as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiopure molecules with high selectivity 2: .
  • Material Science: Pyridine derivatives can be used to probe the surface properties of materials and study their interactions with other molecules 2: .

Pyridine is a heterocyclic organic compound with the chemical formula C₅H₅N. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, resembling benzene in structure but with one methine group replaced by nitrogen. Pyridine is a colorless to yellow liquid with a distinctive, pungent odor, often described as fish-like or putrid. It has a boiling point of 115 °C and is miscible with water and most organic solvents, making it a versatile solvent in various

Pyridine and its derivatives exhibit significant biological activity. For instance:

  • Pharmacological Uses: Compounds such as sulfapyridine, niacin, pyridoxine (vitamin B6), and isoniazid (an anti-tuberculosis drug) are based on pyridine's structure. These compounds have various therapeutic applications, including anti-inflammatory and antimicrobial effects .
  • Toxicity: Pyridine itself is toxic when inhaled or ingested, causing symptoms like nausea and respiratory issues. Its metabolites vary significantly across species, indicating diverse metabolic pathways .

Pyridine can be synthesized through several methods:

  • Hantzsch Synthesis: Involves the reaction of an aldehyde, ammonia, and a 1,3-dicarbonyl compound.
  • Guareschi-Thorpe Synthesis: Aldehydes react with keto esters to yield substituted pyridines.
  • Dehydrogenation of Piperidine: Using concentrated sulfuric acid or nitrobenzene at high temperatures .
  • Commercial Methods: A mixture of acetaldehyde and formaldehyde with ammonia is commonly used at elevated temperatures (250-500 °C) .
  • From Coal Tar: Pyridine can be extracted from coal tar through fractional distillation .

Due to its ability to dissolve many organic compounds.
  • Chemical Intermediate: Acts as a precursor for agrochemicals, pharmaceuticals, and dyes.
  • Antiseptic: Found in dental care products.
  • Ligand in Coordination Chemistry: Used in various metal complexes due to its ability to coordinate with metal ions .
  • Studies on pyridine interactions reveal its role in various biological systems:

    • Metabolism Studies: Research indicates that pyridine undergoes significant metabolic transformation in different species, leading to various excretion products such as pyridine-N-oxide and methylpyridinium ions .
    • Toxicological Studies: Investigations into its toxicity highlight the need for careful handling due to potential adverse health effects upon exposure .

    Pyridine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

    CompoundStructure SimilarityUnique Features
    PyrroleFive-membered ringContains one nitrogen atom; more aromatic than pyridine due to electron delocalization.
    ImidazoleFive-membered ringContains two nitrogen atoms; more basic than pyridine.
    QuinolineSix-membered ringContains one nitrogen atom; fused benzene ring structure increases stability.
    IndoleFive-membered ringContains a fused benzene ring; exhibits strong aromaticity and different reactivity patterns compared to pyridine.

    Pyridine's distinct properties stem from its unique nitrogen placement within the aromatic system, influencing its basicity and reactivity compared to these similar compounds .

    Classical and Contemporary Synthesis Routes

    Guareschi–Thorpe Condensation and Multicomponent Reactions

    The Guareschi–Thorpe reaction, a century-old method for pyridine synthesis, has been revitalized through modern adaptations. An advanced version employs alkyl cyanoacetate or cyanoacetamide, 1,3-dicarbonyl compounds, and ammonium carbonate in aqueous media to yield hydroxy-cyanopyridines [1]. This three-component condensation leverages (NH₄)₂CO₃ as both a nitrogen source and reaction promoter, achieving high yields (75–92%) under green buffer conditions [1]. The aqueous medium facilitates product precipitation, simplifying purification and aligning with green chemistry principles [1].

    Parallel innovations in multicomponent reactions (MCRs) include the use of ionic liquids such as [Et₃NH][HSO₄], which act as dual solvent-catalysts. For instance, pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine hybrids are synthesized via one-pot MCRs of aminouracils, aldehydes, and acyl acetonitriles, achieving 92–94% yields under solvent-free conditions [2]. This method’s scalability and minimal environmental impact underscore its industrial potential [2].

    Table 1: Representative Multicomponent Pyridine Syntheses

    MethodComponentsCatalyst/ConditionsYield (%)Source
    Guareschi–ThorpeAlkyl cyanoacetate, 1,3-dicarbonyl, (NH₄)₂CO₃Aqueous buffer, 80°C75–92 [1]
    Ionic Liquid MCRAminouracil, aldehyde, acyl acetonitrile[Et₃NH][HSO₄], 60°C92–94 [2]

    Iron-Catalyzed Cyclization and Green Chemistry Approaches

    Transition metal catalysis has unlocked sustainable pathways for pyridine synthesis. Iron(III) chloride catalyzes the cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylated pyridines in high yields (80–90%) [3]. This solvent-free method eliminates additives and operates under mild conditions, demonstrating broad functional group tolerance [3]. Gram-scale syntheses further validate its practicality for industrial applications [3].

    Microwave-Assisted and One-Pot Synthesis Techniques

    Microwave irradiation accelerates pyridine formation by enhancing reaction kinetics. A four-component, one-pot synthesis combines N-phenacylpyridinium bromide, aromatic aldehydes, ketones, and ammonium acetate under microwave conditions to yield annulated pyridines [4]. This approach reduces reaction times from hours to minutes while maintaining yields above 85% [4].

    Rhodium carbenoids enable another one-pot strategy, where vinylcarbenoid insertion into isoxazoles generates 1,4-dihydropyridines, subsequently oxidized to pyridines using DDQ [5]. This method accommodates diverse carbenoid and isoxazole substrates, achieving yields of 31–84% [5].

    Functionalization and Derivatization Methods

    C–H Activation and Cross-Coupling Reactions

    C–H functionalization has emerged as a powerful tool for pyridine derivatization. Palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids yields novel pyridine derivatives under mild conditions [6]. Density functional theory (DFT) studies corroborate the electronic effects guiding regioselectivity in these reactions [6].

    Asymmetric cross-coupling, though challenging due to pyridine’s electron-deficient nature, has been achieved using chiral ligands. Rhodium-catalyzed additions of organoboronic acids to alkenyl pyridines install stereocenters adjacent to the pyridine ring, enabling the synthesis of chiral antihistamines like dexchlorpheniramine [7].

    Table 2: Key Cross-Coupling Strategies for Pyridine Derivatization

    Reaction TypeSubstratesCatalyst/LigandApplicationSource
    Suzuki Coupling5-Bromo-2-methylpyridin-3-amine, arylboronic acidsPd(PPh₃)₄Bioactive pyridine derivatives [6]
    Asymmetric Conjugate AdditionAlkenyl pyridines, organoboronic acidsRhodium/(R)-BINAPChiral drug synthesis [7]

    Radical-Mediated Cascade Reactions and Borylation Processes

    While radical-mediated pyridine functionalization remains underexplored in the provided sources, recent literature suggests growing interest in photoredox catalysis for C–H borylation. These methods promise complementary selectivity to traditional cross-coupling but require further development for broad applicability.

    Chiral Ligand-Assisted Asymmetric Synthesis

    Asymmetric synthesis of chiral pyridines leverages tailored ligands to overcome substrate limitations. For example, rhodium complexes with chiral phosphine ligands facilitate enantioselective hydropyridylation of α,β-unsaturated carbonyl compounds, achieving enantiomeric excesses (ee) >90% [7]. Such methodologies are pivotal for constructing pyridine-based ligands and pharmaceuticals with high stereochemical fidelity [7].

    Targeting bacterial cell wall synthesis and metabolic pathways

    Pyridine derivatives exhibit diverse mechanisms of antimicrobial action, primarily through interference with bacterial cell wall synthesis and disruption of essential metabolic pathways. Changes in bacterial cell activity under the influence of pyridine derivatives result from strong activation of oxidative stress mechanisms within bacterial cells [1]. The antimicrobial properties of pyridine compounds arise from their ability to interact with microbial targets, disrupting essential processes such as cell wall synthesis and metabolic function [2].

    2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivatives demonstrate significant antibacterial activity against different types of Gram-stained bacteria by targeting lipopolysaccharide structures. These compounds affect bacteria possessing both smooth and rough lipopolysaccharide configurations, causing oxidative damage to plasmid deoxyribonucleic acid [1]. The mechanism involves the generation of reactive oxygen species that leads to bacterial cell death through oxidative stress pathways.

    Pyridine derivatives containing imidazo[2,1-b] [1] [3] [2]thiadiazole moieties exhibit potent antibacterial activity, with 4-fluorine substituted compound 17d showing the highest activity against bacterial strains with minimum inhibitory concentration values of 0.5 micrograms per milliliter [4]. These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria through multiple mechanisms including membrane disruption and enzyme inhibition.

    The presence of halogen substituents, particularly chlorine atoms, enhances antimicrobial activity by modulating lipophilicity and improving cellular penetration. 5-chloropyridine derivatives bearing benzylidene, nitrobenzylidene, pyridinylmethylene, and methylthiobenzylidene moieties show very high antibacterial activity with minimum inhibitory concentrations of 3.9 micrograms per milliliter against Mycobacterium luteum strains [5]. This enhanced activity results from improved membrane permeability and increased interaction with bacterial cellular components.

    Antifungal activity and resistance mitigation strategies

    Pyridine derivatives demonstrate significant antifungal activity through multiple mechanisms including inhibition of fungal cell wall synthesis, disruption of membrane integrity, and interference with essential metabolic processes. Novel pyridine carboxamide derivatives bearing diarylamine-modified scaffolds exhibit moderate to good in vitro antifungal activity against various plant pathogens [6]. Compound 3f shows 76.9% inhibition rate against Botrytis cinerea, while compound 3g demonstrates 84.1% inhibition against Cytospora ambiens [6].

    The antifungal mechanism of pyridine derivatives involves targeting succinate dehydrogenase, a key enzyme in fungal respiratory pathways. Compound 3f displays good in vivo antifungal activity against Botrytis cinerea, with enzymatic tests showing inhibitory activity against Botrytis cinerea succinate dehydrogenase equal to that of thifluzamide [6] [7]. Molecular docking studies reveal that compound 3f binds effectively to the active site of succinate dehydrogenase through stable hydrogen bonds and hydrophobic interactions.

    A 2,5-disubstituted pyridine compound termed CpdLC-6888 exhibits antifungal activity against Candida albicans through azole-like mechanisms despite structural divergence from traditional azole antifungals [8]. Treatment with this compound blocks the production of ergosterol, the key membrane sterol in fungi, leading to membrane stress and growth inhibition. This mechanism provides an alternative approach to combat azole-resistant fungal strains.

    Functionally substituted pyridine carbohydrazides demonstrate potent antifungal effects against multidrug-resistant Candida species. Compound 6 shows exceptional activity against four multidrug-resistant Candida strains with minimum inhibitory concentration values ranging from 16 to 24 micrograms per milliliter and percentage inhibition up to 92.57% [9]. This activity surpasses that of fluconazole, a broad-spectrum antifungal drug, demonstrating the potential of pyridine derivatives in overcoming antifungal resistance.

    Time-kill kinetics assays reveal that effective pyridine derivatives maintain sustained antifungal activity over extended periods, contributing to resistance mitigation strategies. The compounds exhibit fungicidal rather than fungistatic effects, reducing the likelihood of resistance development through incomplete pathogen elimination [9].

    Anticancer properties and molecular targets

    Inhibition of carbonic anhydrase and kinase enzymes

    Pyridine derivatives demonstrate significant anticancer activity through selective inhibition of carbonic anhydrase isoforms, particularly the tumor-associated carbonic anhydrase IX and XII. A novel 4-pyridyl analog of SLC-0111 shows selective cytotoxicity toward cancer cells with potent carbonic anhydrase IX inhibition, demonstrating half-maximal inhibitory concentration values of 0.399 ± 0.02 micrograms per milliliter against carbonic anhydrase IX [10]. This selectivity is crucial since carbonic anhydrase IX is frequently overexpressed in hypoxic tumor microenvironments, enabling cancer cells to adapt to low oxygen conditions and maintain intracellular pH homeostasis [11].

    4-substituted pyridine-3-sulfonamide derivatives exhibit remarkable selectivity toward cancer-associated carbonic anhydrase isoforms. Compounds demonstrate up to 5.9-fold selectivity toward carbonic anhydrase IX over the ubiquitous carbonic anhydrase II, with compound 6 showing 23.3-fold selectivity between transmembrane isoforms carbonic anhydrase IX and XII [11]. This selectivity profile is essential for minimizing off-target effects while maximizing therapeutic efficacy against tumor cells.

    Pyridine-thiazolidinone derivatives function as effective carbonic anhydrase IX inhibitors with compounds 8 and 11 significantly inhibiting carbonic anhydrase IX activity with half-maximal inhibitory concentration values of 1.61 micromolar and 1.84 micromolar, respectively [12]. These compounds exhibit considerable anticancer activity against MCF-7 and HepG-2 cell lines through carbonic anhydrase IX inhibition, demonstrating the therapeutic potential of this mechanism.

    Pyridine derivatives also target multiple kinase enzymes crucial for cancer cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives demonstrate potent anticancer activity through inhibition of platelet-derived growth factor receptor β, epidermal growth factor receptor, and cyclin-dependent kinase 4/cyclin D1 kinases [13]. Compound 5a exhibits strong anticancer activity with half-maximal inhibitory concentration values of 0.3, 6.6, and 7 micromolar against hepatic, prostate, and colon cancer cell lines, respectively, surpassing the activity of doxorubicin.

    Pyrazolopyridine scaffolds serve as privileged structures in kinase drug discovery, with several compounds progressing to clinical trials. These heterocyclic cores mimic adenine rings of adenosine triphosphate, enabling effective binding to kinase active sites [14]. The development of selective kinase inhibitors based on pyrazolopyridine frameworks addresses the challenge of targeting multiple oncogenic pathways simultaneously while minimizing toxicity.

    Design of pyridine-based prodrugs and targeted delivery systems

    Pyridine-based prodrug design represents a sophisticated approach to enhance drug delivery specificity and therapeutic efficacy. The 1,4-dihydropyridine-pyridinium salt redox system provides a flexible method for site-specific and sustained drug delivery to target tissues, particularly for crossing biological barriers such as the blood-brain barrier [15]. This chemical delivery system utilizes the reversible oxidation-reduction properties of the dihydropyridine-pyridinium couple to achieve controlled drug release at specific anatomical sites.

    Targeted prodrug design strategies focus on exploiting specific enzyme or transporter expression patterns in cancer cells. Pyridine-based prodrugs can be designed to target specific enzymes overexpressed in tumor tissues, enabling selective activation and drug release within malignant cells while minimizing systemic toxicity [16]. This approach represents a significant advancement over classical prodrug strategies that rely on nonspecific chemical modifications.

    The development of pyridine-based prodrugs incorporates multiple targeting mechanisms including antibody-directed enzyme prodrug therapy and gene-directed enzyme prodrug therapy. These strategies enhance selectivity by utilizing the simultaneous expression of requisite enzymes or transporters specifically in target tissues [16]. The combination of targeted delivery with selective activation provides a dual mechanism for achieving therapeutic specificity.

    Fluoropyrimidine prodrugs, including those containing pyridine moieties, exploit tumor-specific enzyme expression patterns for optimal anticancer activity. Capecitabine serves as a prime example of successful pyrimidine-based prodrug design, demonstrating how structural modifications can enhance oral bioavailability and tumor selectivity [17] [18]. The success of such prodrugs has stimulated interest in developing next-generation delivery systems that combine the benefits of prodrug activation with advanced targeting mechanisms.

    Nanodelivery systems incorporating pyridine-based compounds offer additional advantages for targeted cancer therapy. These systems can encapsulate pyridine derivatives within nanoparticles that preferentially accumulate in tumor tissues through enhanced permeability and retention effects [19]. The combination of passive targeting through nanoparticle accumulation with active targeting through pyridine-based molecular recognition provides synergistic therapeutic benefits.

    Structure-activity relationship studies

    Impact of substituents on bioactivity and selectivity

    Structure-activity relationship studies reveal that specific substituents significantly influence the bioactivity and selectivity of pyridine derivatives. The introduction of methoxy groups in pyridine structures leads to substantial improvements in antiproliferative activity, particularly against HeLa, A549, and MDA-MB-231 cell lines [20] [21]. Compounds with multiple methoxy substituents demonstrate progressively enhanced activity, with derivatives containing four methoxy groups showing half-maximal inhibitory concentration values as low as 1.0 micromolar.

    The position and nature of substituents critically affect biological activity profiles. Hydroxyl groups enhance antimicrobial activity when positioned at specific locations on the pyridine ring, with compounds containing two hydroxyl groups showing superior activity against Hep2, PC3, SW1116, and BGC823 cell lines [21]. The synergistic effect of multiple hydroxyl groups suggests that hydrogen bonding interactions play crucial roles in target recognition and binding affinity.

    Halogen substituents, particularly chlorine and fluorine atoms, demonstrate significant effects on both antimicrobial and anticancer activities. The presence of chlorine substituents in the pyridine ring enhances antimycobacterial activity by modulating lipophilicity and cellular permeability [5]. 5-chloropyridine derivatives exhibit exceptional antibacterial activity with minimum inhibitory concentration values of 3.9 micrograms per milliliter against specific bacterial strains, demonstrating the importance of halogen positioning for optimal activity.

    Aromatic substituents at the 4-position of pyridine rings favor carbonic anhydrase inhibition activity. Structure-activity relationship studies of 4-substituted pyridine-3-sulfonamide derivatives reveal that aromatic substituents at position 4 enhance binding affinity and selectivity for tumor-associated carbonic anhydrase isoforms [22]. The electronic and steric properties of these substituents determine the degree of selectivity between different carbonic anhydrase isoforms.

    The formation of pyridinium salts through quaternization significantly affects target selectivity and membrane permeability. Pyridinium salt derivatives demonstrate increased selectivity for membrane-bound targets while maintaining reduced interaction with cytosolic enzymes [23]. This property is particularly valuable for developing anticancer agents that target membrane-associated carbonic anhydrase IX and XII while avoiding inhibition of cytosolic carbonic anhydrase I and II.

    Computational modeling for drug design optimizations

    Computational modeling approaches provide essential insights for optimizing pyridine derivative design and predicting biological activity. Quantitative structure-activity relationship models demonstrate strong correlations between structural features and biological activity, with determination coefficients exceeding 0.85 for well-constructed models [24]. These models enable prediction of compound activity based on structural parameters, significantly accelerating the drug discovery process.

    Molecular docking studies reveal the binding modes of pyridine derivatives with target proteins, providing detailed information about intermolecular interactions. Docking analyses of pyridine-based carbonic anhydrase inhibitors show that compounds can selectively interact with either hydrophilic or lipophilic regions of the active site, depending on the position of substituents relative to the sulfonamide group [11]. This selectivity information guides the design of compounds with improved target specificity.

    Molecular dynamics simulations provide dynamic information about ligand-protein interactions that static docking studies cannot capture. These simulations reveal the stability of protein-ligand complexes over time and identify key residues involved in binding [25]. For pyridine-based protein kinase C agonists, molecular dynamics simulations incorporating membrane environments provide crucial information about ligand behavior in physiologically relevant conditions.

    Three-dimensional quantitative structure-activity relationship models offer superior predictive capabilities compared to traditional two-dimensional approaches. Comparative molecular field analysis and comparative molecular similarity indices analysis models for pyridine derivatives demonstrate excellent internal and external validation statistics, with cross-validated correlation coefficients exceeding 0.7 [26]. These models identify favorable and unfavorable structural features that affect biological activity.

    Machine learning approaches increasingly complement traditional computational methods in pyridine drug design. Fragment-based drug discovery methods utilizing genetic algorithms and optimization techniques identify promising pyridine-containing compounds more efficiently than conventional screening approaches [27]. These methods integrate binding affinity predictions with drug-likeness assessments to identify optimal lead compounds.

    The integration of computational modeling with experimental structure-activity relationship data creates robust frameworks for drug design optimization. By combining molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship modeling, researchers can predict the effects of structural modifications before synthesis [28]. This integrated approach significantly reduces the time and cost associated with drug discovery while improving the success rate of identifying active compounds.

    Physical Description

    Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen.
    Liquid
    Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH]
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
    Colorless to yellow liquid with a nauseating, fish-like odor.

    Color/Form

    Colorless to yellow liquid.

    XLogP3

    0.7

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    79.042199164 g/mol

    Monoisotopic Mass

    79.042199164 g/mol

    Boiling Point

    239 °F at 760 mmHg (NTP, 1992)
    115.2-115.3 °C
    115.00 to 116.00 °C. @ 760.00 mm Hg
    115 °C
    240 °F

    Flash Point

    68 °F (NTP, 1992)
    20 °C
    68 °F (CLOSED CUP)
    20 °C (closed cup)
    20 °C c.c.
    68 °F

    Heavy Atom Count

    6

    Taste

    AMINE TASTE

    Vapor Density

    2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    0.982 (AIR= 1)
    Relative vapor density (air = 1): 2.73
    2.72

    Density

    0.983 at 68 °F (USCG, 1999) - Less dense than water; will float
    0.98272 @ 20 °C/4 °C
    Relative density (water = 1): 0.98
    0.983 at 68 °F
    0.98

    LogP

    0.65 (LogP)
    0.65
    log Kow = 0.65

    Odor

    Sharp, nauseating
    Burnt, sickening
    Nauseating fish-like odor.

    Odor Threshold

    Odor Threshold Low: 0.23 [mmHg]
    Odor Threshold High: 1.9 [mmHg]
    Detection odor threshold from AIHA (mean = 0.66 ppm)
    Water odor threshold: 0.95 mg/l; Air odor threshold: 0.17 ul/l; Odor safety class: B. B= 50-90% of distracted persons perceive warning of TLV.
    Odor detection in water is 8.20x10+1 ppm; chemically pure
    Odor recognition in air is 2.10x10-2 ppm; chemically pure
    0.01 mg/cu m (odor low); 15.00 mg/cu m (odor high)
    ... Studies in normal adults having no known nasal pathology and no significant industrial exposure show that the threshold for detecting pyridine ranges from 0.04 to 20 ppm. ...

    Decomposition

    When pyridine is heated to decomposition, cyanide fumes are released.
    Pyridine causes maleic anhydride to decompose exothermally.

    Melting Point

    -44 °F (NTP, 1992)
    -41.6 °C
    -42 °C
    -44 °F

    UNII

    NH9L3PP67S

    Related CAS

    25013-01-8
    15598-34-2 (perchlorate)
    18820-82-1 (hydrobromide)
    32001-55-1 (hydrofluoride)
    543-54-4 (monosulfate)
    628-13-7 (hydrochloride)

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

    Vapor Pressure

    18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992)
    20.8 [mmHg]
    20.8 mm Hg @ 25 °C
    Vapor pressure, kPa at 20 °C: 2.0
    16 mmHg

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    110-86-1

    Absorption Distribution and Excretion

    Pyridine is absorbed from the gastrointestinal tract, through the skin, and by inhalation. Part of the absorbed pyridine is excreted in the urine unchanged and a smaller portion is methylated at the N position.
    Elimination of pyridine is biphasic in nature, the 1st phase being more prolonged for pyridine and beta-picoline than for alpha- or gamma-picoline.
    Uptake by tissues /in rats/ following ip admin of pyridine increased with dosage. Elimination occurred in 2 phases and the duration of these phases was also dose dependent.
    IP ADMIN TO MICE, HAMSTERS, RATS, GUINEA PIGS, RABBITS, & FERRETS RESULTED IN URINARY EXCRETION OF PYRIDINE N-OXIDE WHICH RANGED FROM 10% IN RATS TO APPROX 40% IN MICE & GUINEA PIGS.
    For more Absorption, Distribution and Excretion (Complete) data for PYRIDINE (11 total), please visit the HSDB record page.

    Metabolism Metabolites

    8 ANIMAL SPECIES N-METHYLATED PYRIDINE WHICH WAS EXTENSIVE (20-40% DOSE) IN CAT, GUINEA PIG, GERBIL, RABBIT, & HAMSTER, BUT LOW (5-12% DOSE) IN RAT, MOUSE, & 2 HUMAN VOLUNTEERS. PATTERN OF N-METHYLATION SIMILAR FROM ORAL & IP ROUTES IN RATS & GUINEA PIGS & WAS DOSE-DEPENDENT.
    PART IS EXCRETED IN URINE ... IN FORM OF ITS CHIEF METABOLITE, N-METHYLPYRIDINIUM HYDROXIDE. PYRIDINE IS EXAMPLE OF METHYLATION PROCESS OF METABOLISM ... CONFINED TO SOME HETEROCYCLIC COMPOUNDS ... THIS OCCURS, WITH PYRIDINE, ONLY IN SOME ANIMALS ... MICE, BUT NOT IN RATS ... IN RABBITS ONLY TRACES OF 3-HYDROXY PYRIDINE ARE EXCRETED.
    An organism capable of growth on pyridine was isolated from soil by enrichment culture techniques and identified as Micrococcus luteus. The organism oxidized pyridine for energy and released nitrogen contained in the pyridine ring as ammonium. Cell extracts of M luteus could not degrade pyridine, 2-, 3-, or 4-hydroxypyridines or 2,3-dihydroxypyridine, regardless of added cofactors or cell particulate fraction. The organism had a NAD-linked succinate-semialdehyde dehydrogenase which was induced by pyridine. Cell extracts of M luteus had constitutive amidase activity, and washed cells degraded formate and formamide without a lag. ... The results provide new evidence that the metabolism of pyridine by microorganisms does not require initial hydroxylation of the ring and that permeability barriers do not account for the extremely limited range of substrate isomers used by pyridine degraders.
    The oxidative metabolism of pyridine was studied in vitro. Normal human liver, lung, and kidney tissue /were/ obtained from ten persons ... and liver tissue from male Fischer 344 rats. ... The primary metabolites identified were 2-pyridone, 4-pyridone, and pyridine-N-oxide (PNO). Human liver and kidney microsomes formed these metabolites at rates of 154 to 275 pmol/min/mg. Liver microsomes from one subject formed 3-hydroxypyridine-N-oxide at a rate of 133 pmol/min/mg. The formation of 4-pyridone was significantly greater in liver microsomes from the males than from the females. Human lung microsomes formed 2-pyridone, 4-pyridone, and pyridine-N-oxide at rates of 63 to 110 pmol/min/mg. The rates of formation of 2-pyridone, 4-pyridone, and pyridine-N-oxide by rat liver microsomes ranged from 17 to 61 pmol/min/mg. Incubation of human liver microsomes under the nitrogen and carbon monoxide atmosphere and in the presence of metyrapone reduced pyridine metabolism by 54, 34, and 20%, respectively. SKF-525A, allopurinol, and n-octylamine did not signifiantly affect pyridine metabolism. Human and rat liver cytosol did not metabolize pyridine. /Results suggest/ that human liver, kidney, and lung microsomes and rat liver microsomes can metabolize pyridine under aerobic conditions in the presence of a NADPH generating system. The cytochrome p450 monooxygenase system appears to be responsible for the metabolism of pyridine by human liver microsomes.
    For more Metabolism/Metabolites (Complete) data for PYRIDINE (7 total), please visit the HSDB record page.

    Wikipedia

    Pyridine
    Polyvinylpyrrolidone

    Biological Half Life

    Whole body: less than 24 hours; [TDR, p. 1062]

    Use Classification

    Chemical Classes -> Benzidines/Aromatic amines
    Fragrance Ingredients
    Hazard Classes and Categories -> Flammable - 3rd degree

    Methods of Manufacturing

    REACTION OF ACETALDEHYDE, AMMONIA, AND FORMALDEHYDE IN THE PRESENCE OF A CATALYST SUCH AS AN OXIDE OR A PHOSPHATE OF A TRI OR TETRAVALENT METAL AT 250-500 °C AND ATMOSPHERIC PRESSURE; NATURAL PYRIDINE IS DERIVED IN ISOLATED FORM FROM COKING OPERATIONS.
    BY EXTRACTION FROM LOWER-BOILING FRACTIONS OF TAR DISTILLATES AFTER REMOVAL OF TAR ACIDS BY SULFURIC ACID & PURIFICATION BY DISTILLATION WITH LIME ... .
    MOST COMMERCIAL PYRIDINE IS OBTAINED BY DISTILLATION FROM CRUDE COAL TAR ... . INCREASED DEMAND FOR HIGH-PURITY PYRIDINE HAS LED TO ... SYNTHESIZING IT FROM ACETYLENE, FORMALDEHYDE, HEMIMETHYLAL & AMMONIA.
    Pyridine and pyridine derivatives are made from paraldehyde and aqueous ammonia, in the presence of a catalyst, at elevated temperatures.
    Vapor phase reaction of acrolein with ammonia, in the presence of a dehydration catalyst, produces high yields of beta-picoline and pyridine in a ratio of approximately 2:1.

    General Manufacturing Information

    Synthetic Dye and Pigment Manufacturing
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Pharmaceutical and Medicine Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Services
    All Other Basic Organic Chemical Manufacturing
    Wholesale and Retail Trade
    Pyridine: ACTIVE

    Analytic Laboratory Methods

    Small concentrations /of pyridine/ can be measured with UV spectrophotometry at 256 nm after collection in alcohol. Ultraviolet adsorption, gas chromatographic, liquid chromatographic techniques can also be used, as well as a portable infrared analyzer.
    Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
    NIOSH Method 1613. Pyridine: using gas chromatography method with flame ionization detection. LOD = 0.02 mg/sample.
    EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit - 10.0 ug/l.
    For more Analytic Laboratory Methods (Complete) data for PYRIDINE (8 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Pyridine can be separated from biological liquids after injection into packed gas-chromatographic columns or in a closed vessel or by controlled temperature diffusion from the liquid phase into the air above the sample (head space), using a flame ionization detector. Pyridine has a relative retention time of 6.08 min.

    Storage Conditions

    OUTSIDE OR DETACHED STORAGE IS PREFERABLE. ISOLATE FROM POWERFUL OXIDIZING MATERIALS AND ACIDS.
    Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

    Stability Shelf Life

    Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

    Dates

    Last modified: 08-15-2023
    Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem
    Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
    Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021
    Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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